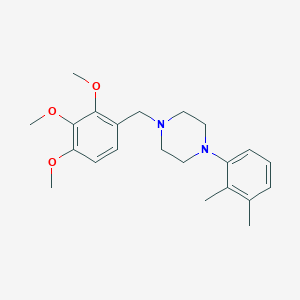![molecular formula C18H18N4O4 B6068870 N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide](/img/structure/B6068870.png)
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide is an organic compound characterized by the presence of two hydroxyphenyl groups linked to a butanediamide backbone through imine linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide typically involves the condensation reaction between 4-hydroxybenzaldehyde and butanediamide. The reaction is carried out under mild conditions, often in the presence of an acid or base catalyst to facilitate the formation of the imine bonds.
-
Step 1: Preparation of 4-hydroxybenzaldehyde
- 4-hydroxybenzaldehyde can be synthesized from phenol through a formylation reaction using reagents such as chloroform and sodium hydroxide.
-
Step 2: Condensation Reaction
- The 4-hydroxybenzaldehyde is then reacted with butanediamide in the presence of an acid catalyst such as hydrochloric acid or a base catalyst such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:
-
Oxidation
- The hydroxyphenyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction
- The imine bonds can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution
- The hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学研究应用
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of imine chemistry and its reactivity.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
-
Industry
- Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide involves its interaction with molecular targets through its hydroxyphenyl and imine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-[(E)-(4-hydroxyphenyl)methylideneamino]carbamimidothioic acid methyl ester
- N-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)butanediamide
Uniqueness
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N’-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide is unique due to its symmetrical structure and the presence of two hydroxyphenyl groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11-,20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDLADZFJAFOBI-UHWBUFEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C\C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1,1'-BIPHENYL]-2-YL}-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B6068800.png)
![6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6068807.png)
![2-(3H-benzimidazole-5-carbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6068845.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B6068851.png)
![N-({1-[(3-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6068853.png)
![3-(1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6068859.png)
![(2E)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6068875.png)
![3-methyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B6068893.png)
![2-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B6068900.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]-1-benzothiophen-3-ol](/img/structure/B6068912.png)
